molecular formula C21H16N2O B5313261 N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline

N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline

Cat. No. B5313261
M. Wt: 312.4 g/mol
InChI Key: ZFRMKRYRTVWVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline, also known as ABF, is a fluorescent molecule that has been extensively used in scientific research. ABF is a derivative of benzofuran and aniline, and its unique chemical structure makes it an ideal probe for studying biological processes.

Mechanism of Action

The mechanism of action of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is based on its ability to fluoresce when excited by light of a specific wavelength. When N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is incorporated into a protein or other biological molecule, its fluorescence can be used to monitor changes in the conformation or activity of the molecule. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline can also be used to monitor changes in intracellular calcium levels, as its fluorescence is sensitive to changes in calcium concentration.
Biochemical and Physiological Effects
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also non-toxic and does not interfere with normal cellular processes. However, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline does have some limitations. Its fluorescence can be affected by changes in pH, temperature, and other environmental factors. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for research involving N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline. One area of research is the development of new derivatives of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline with improved stability and fluorescence properties. Another area of research is the use of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline in vivo to study biological processes in living organisms. Finally, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline could be used in the development of new diagnostic tools for detecting disease or monitoring treatment efficacy.

Synthesis Methods

The synthesis of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline involves the reaction of 3-formylbenzofuran and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has been extensively used in scientific research as a fluorescent probe for studying biological processes. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is particularly useful for studying protein-ligand interactions, as it can be easily incorporated into proteins without affecting their function. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has also been used to study enzyme kinetics and to monitor changes in intracellular calcium levels.

properties

IUPAC Name

N-phenyl-3-(phenyliminomethyl)-1-benzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)22-15-19-18-13-7-8-14-20(18)24-21(19)23-17-11-5-2-6-12-17/h1-15,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRMKRYRTVWVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3O2)C=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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